molecular formula C6H8ClN3 B13984970 (3-Chloro-5-methylpyrazin-2-yl)methanamine

(3-Chloro-5-methylpyrazin-2-yl)methanamine

Cat. No.: B13984970
M. Wt: 157.60 g/mol
InChI Key: SVKSLFJOFNSFMK-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C6H8ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the fifth position of the pyrazine ring, along with a methanamine group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methylpyrazin-2-yl)methanamine typically involves the chlorination of 5-methylpyrazine-2-carboxylic acid followed by amination. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methylpyrazin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-5-methylpyrazin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylpyrazin-2-yl)methanamine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-5-methylpyrazin-2-yl)methanamine is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring, which can influence its chemical reactivity and potential biological activity. This combination of substituents may provide distinct advantages in specific applications compared to similar compounds .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(3-chloro-5-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C6H8ClN3/c1-4-3-9-5(2-8)6(7)10-4/h3H,2,8H2,1H3

InChI Key

SVKSLFJOFNSFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Cl)CN

Origin of Product

United States

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